Methyl 2-[(4-methylphenyl)acetyl]benzoate
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Overview
Description
Methyl 2-[(4-methylphenyl)acetyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl group and a 4-methylphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylphenyl)acetyl]benzoate can be achieved through several methods. One common approach involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst . Another method includes the reaction of 4-methylphenylacetic acid with methyl benzoate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylphenyl)acetyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[(4-methylphenyl)acetyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylphenyl)acetyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring can also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar in structure but lacks the 4-methylphenylacetyl group.
4-Methylphenyl benzoate: Similar but differs in the position of the methyl group.
Methyl 4-methylbenzoate: Similar but lacks the acetyl group.
Uniqueness
Methyl 2-[(4-methylphenyl)acetyl]benzoate is unique due to the presence of both the 4-methylphenylacetyl and benzoate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61653-01-8 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 2-[2-(4-methylphenyl)acetyl]benzoate |
InChI |
InChI=1S/C17H16O3/c1-12-7-9-13(10-8-12)11-16(18)14-5-3-4-6-15(14)17(19)20-2/h3-10H,11H2,1-2H3 |
InChI Key |
MOVPAOGAOPLOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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